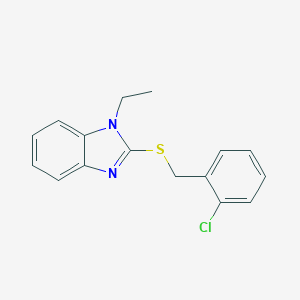![molecular formula C28H32N4O4 B398151 1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B398151.png)
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common route involves the coupling of substituted benzenethiol with chloro-nitrobenzene, followed by the reduction of the nitro group using an iron-acetic acid system. The resulting aniline intermediate is then cyclized with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an antibiotic or antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of bacteria or fungi by interfering with their cellular processes, such as protein synthesis or cell wall formation. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds
Eigenschaften
Molekularformel |
C28H32N4O4 |
|---|---|
Molekulargewicht |
488.6g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O4/c1-17-5-7-21(13-19(17)3)31-25(33)15-23(27(31)35)29-9-11-30(12-10-29)24-16-26(34)32(28(24)36)22-8-6-18(2)20(4)14-22/h5-8,13-14,23-24H,9-12,15-16H2,1-4H3 |
InChI-Schlüssel |
MJAWQDVBXKZWNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B398068.png)
![2-[({2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]-4-methylphenyl acetate](/img/structure/B398070.png)

![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B398075.png)
![8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine](/img/structure/B398076.png)
![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B398077.png)
![2-{3-allyl-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B398078.png)
![2-{3-allyl-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B398079.png)
![2-{3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398080.png)
![2-{3-allyl-2-[(2,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B398081.png)
![2-{3-allyl-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B398087.png)
![2-{3-allyl-2-[(2,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B398088.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398090.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B398093.png)
